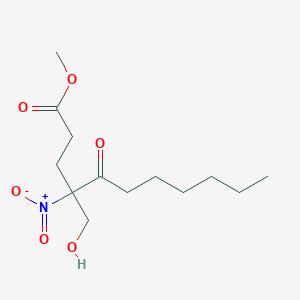
Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate is an organic compound with a complex structure that includes a nitro group, a hydroxymethyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: The major product is 4-(carboxymethyl)-4-nitro-5-oxoundecanoate.
Reduction: The major product is Methyl 4-(hydroxymethyl)-4-amino-5-oxoundecanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and hydroxymethyl groups can undergo hydrolysis and other transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)-4-nitro-5-oxodecanoate
- Methyl 4-(hydroxymethyl)-4-nitro-5-oxododecanoate
- Methyl 4-(hydroxymethyl)-4-nitro-5-oxotridecanoate
Uniqueness
Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
88238-95-3 |
|---|---|
Molecular Formula |
C13H23NO6 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate |
InChI |
InChI=1S/C13H23NO6/c1-3-4-5-6-7-11(16)13(10-15,14(18)19)9-8-12(17)20-2/h15H,3-10H2,1-2H3 |
InChI Key |
VVVHTBUXMUVCTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCC(=O)OC)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















